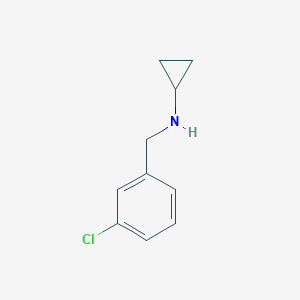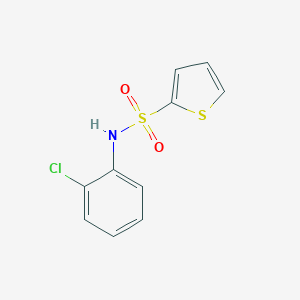
N-(2-chlorophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)thiophene-2-sulfonamide, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential as a treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-(2-chlorophenyl)thiophene-2-sulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. By blocking JAK enzymes, N-(2-chlorophenyl)thiophene-2-sulfonamide can reduce the production of cytokines and ultimately reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. In clinical trials, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorophenyl)thiophene-2-sulfonamide is its high potency and specificity for JAK enzymes, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. However, one limitation of N-(2-chlorophenyl)thiophene-2-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)thiophene-2-sulfonamide. One area of interest is the development of new JAK inhibitors with improved potency and specificity. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)thiophene-2-sulfonamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-chlorophenyl)thiophene-2-sulfonamide in humans.
Métodos De Síntesis
N-(2-chlorophenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorothiophene with chlorosulfonic acid to form 2-chloro-5-sulfonated thiophene. This intermediate is then reacted with an amine to form the final product, N-(2-chlorophenyl)thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)thiophene-2-sulfonamide has been the subject of numerous scientific studies, particularly in the field of autoimmune diseases. In preclinical studies, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to effectively inhibit JAK enzymes and reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Propiedades
Número CAS |
53442-36-7 |
|---|---|
Nombre del producto |
N-(2-chlorophenyl)thiophene-2-sulfonamide |
Fórmula molecular |
C10H8ClNO2S2 |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H |
Clave InChI |
CCVTUYXPLZNWLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)
![N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine](/img/structure/B183646.png)
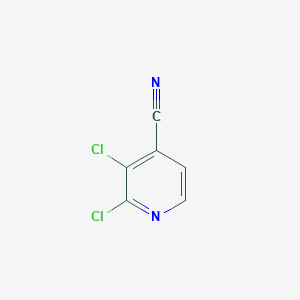
![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
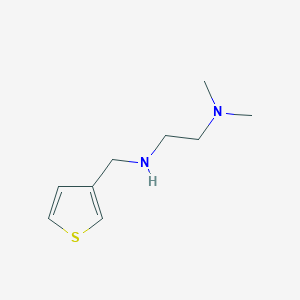
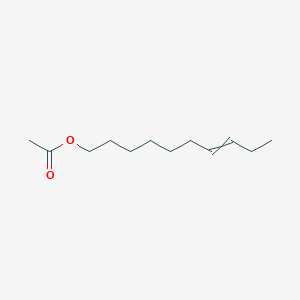
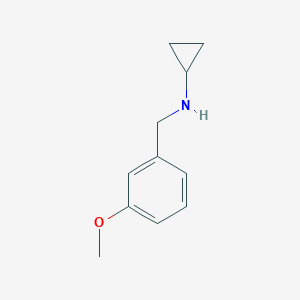
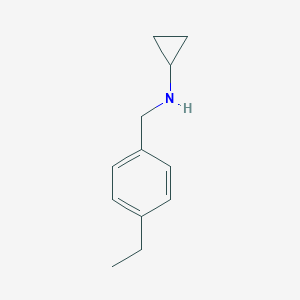
![N-[(4-methylsulfanylphenyl)methyl]cyclopropanamine](/img/structure/B183660.png)
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
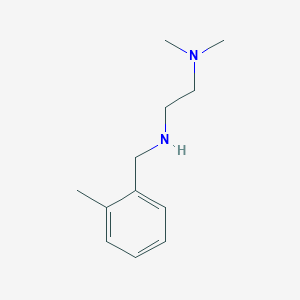
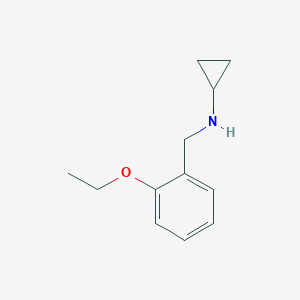
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
